2,4-Dichloroquinazoline-5-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H3Cl2N3 |
|---|---|
Molecular Weight |
224.04 g/mol |
IUPAC Name |
2,4-dichloroquinazoline-5-carbonitrile |
InChI |
InChI=1S/C9H3Cl2N3/c10-8-7-5(4-12)2-1-3-6(7)13-9(11)14-8/h1-3H |
InChI Key |
BULMVQCJSFIFJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(N=C2Cl)Cl)C#N |
Origin of Product |
United States |
Reactivity and Derivatization Chemistry of 2,4 Dichloroquinazoline 5 Carbonitrile
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide array of functional groups onto the quinazoline (B50416) core. In the case of 2,4-dichloroquinazoline (B46505) derivatives, the two chlorine atoms serve as excellent leaving groups, facilitating the sequential or selective introduction of nucleophiles.
Regioselectivity at the C-4 Position of 2,4-Dichloroquinazoline Scaffolds
A wealth of experimental evidence has firmly established that for 2,4-dichloroquinazoline scaffolds, nucleophilic attack occurs preferentially at the C-4 position under mild reaction conditions. nih.govmdpi.comstackexchange.com This regioselectivity is a critical aspect of their chemistry, allowing for the controlled synthesis of mono-substituted derivatives, which can then be subjected to further functionalization at the C-2 position if desired.
The pronounced regioselectivity for C-4 substitution in 2,4-dichloroquinazolines can be rationalized through theoretical calculations and mechanistic studies. mdpi.com Density Functional Theory (DFT) calculations have revealed that the carbon atom at the 4-position of the 2,4-dichloroquinazoline nucleus possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This indicates that the C-4 position is more electrophilic and, therefore, more susceptible to nucleophilic attack.
Furthermore, computational modeling of the reaction pathway for nucleophilic attack at both C-2 and C-4 positions has shown that the activation energy for the formation of the Meisenheimer intermediate is lower when the nucleophile attacks the C-4 position. mdpi.com This lower energy barrier for the C-4 substitution pathway provides a thermodynamic and kinetic rationale for the observed regioselectivity. The stability of the resulting intermediate also plays a role, with the negative charge being effectively delocalized by the adjacent nitrogen atom and the fused benzene (B151609) ring.
The theoretical predictions of C-4 regioselectivity have been extensively corroborated by experimental findings. mdpi.com A vast number of studies have reported the successful synthesis of 2-chloro-4-aminoquinazolines through the reaction of 2,4-dichloroquinazolines with various primary and secondary amines under mild conditions. mdpi.com These reactions consistently yield the C-4 substituted product as the major or exclusive isomer.
Advanced spectroscopic techniques, particularly 2D-NMR (Nuclear Magnetic Resonance) spectroscopy, have been instrumental in unequivocally confirming the substitution pattern. mdpi.com Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) allow for the unambiguous assignment of proton and carbon signals, confirming the attachment of the nucleophile at the C-4 position.
Table 1: Regioselectivity in SNAr Reactions of 2,4-Dichloroquinazolines
| Position | Reactivity | Conditions | Product |
| C-4 | High | Mild (e.g., room temperature to moderate heating) | 4-substituted-2-chloroquinazoline |
| C-2 | Low | Harsh (e.g., high temperatures, prolonged reaction times) | 2,4-disubstituted quinazoline |
Reactivity at the C-2 Position
While the C-4 position is the more reactive site for SNAr, the chlorine atom at the C-2 position is by no means inert. Substitution at the C-2 position can be achieved, but it typically requires more forcing reaction conditions. nih.govnih.gov This differential reactivity is synthetically valuable, as it allows for a stepwise derivatization of the 2,4-dichloroquinazoline core.
After initial substitution at the C-4 position, the resulting 2-chloro-4-substituted quinazoline can be subjected to a second SNAr reaction with a different nucleophile under harsher conditions, such as higher temperatures or the use of microwave irradiation, to yield a 2,4-disubstituted quinazoline. nih.gov This sequential approach provides a powerful strategy for the synthesis of unsymmetrically substituted quinazolines with diverse functionalities at the C-2 and C-4 positions.
Influence of the 5-Carbonitrile Group on SNAr Reactivity
The presence of a carbonitrile group at the 5-position of the quinazoline ring is expected to have a significant impact on the SNAr reactivity of the 2,4-dichloro scaffold. The cyano group is a potent electron-withdrawing group through both inductive and resonance effects. This electron-withdrawing nature further deactivates the aromatic ring towards electrophilic attack but, crucially, enhances its susceptibility to nucleophilic attack.
Specifically, the 5-carbonitrile group will further increase the electrophilicity of the carbon atoms in the quinazoline ring, particularly the C-4 and C-2 positions. This enhanced electrophilicity is anticipated to accelerate the rate of SNAr reactions at both positions compared to the unsubstituted 2,4-dichloroquinazoline. While direct comparative kinetic studies on 2,4-dichloroquinazoline-5-carbonitrile are not widely reported, the general principles of physical organic chemistry strongly support this hypothesis. The electron-withdrawing effect of the 5-cyano group is likely to further stabilize the negatively charged Meisenheimer intermediate formed during the nucleophilic attack, thereby lowering the activation energy of the reaction. It is expected that the inherent regioselectivity for C-4 substitution will be maintained, and possibly even enhanced, due to the electronic influence of the 5-carbonitrile group.
Transformations Involving the Chlorine Atoms
Beyond classical SNAr reactions with N-, O-, and S-nucleophiles, the chlorine atoms of this compound are amenable to a variety of other chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These modern synthetic methods have revolutionized the construction of C-C and C-N bonds, offering access to a vast chemical space of derivatized quinazolines.
Palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, Buchwald-Hartwig, and Stille reactions provide powerful tools for the introduction of aryl, heteroaryl, alkynyl, and amino moieties at the C-2 and C-4 positions. The regioselectivity of these reactions on dihaloheterocycles is well-documented and generally follows the order of reactivity of the C-X bond (C-I > C-Br > C-Cl). nih.gov In the case of 2,4-dichloroquinazoline, selective cross-coupling at the more reactive C-4 position can often be achieved under carefully controlled conditions. nih.gov Subsequent coupling at the C-2 position can then be performed, allowing for the synthesis of a wide range of complex, polysubstituted quinazoline derivatives.
Table 2: Potential Transformations of Chlorine Atoms in this compound
| Reaction | Reagents | Position(s) | Product Type |
| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | C-4 and/or C-2 | Aryl/heteroaryl substituted quinazolines |
| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, base | C-4 and/or C-2 | Alkynyl substituted quinazolines |
| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst, base | C-4 and/or C-2 | Amino substituted quinazolines |
| Stille Coupling | Organostannanes, Pd catalyst | C-4 and/or C-2 | Alkyl/alkenyl/aryl substituted quinazolines |
The derivatization of this compound through these advanced synthetic methodologies opens up avenues for the creation of novel compounds with tailored electronic and steric properties for various applications.
Reactions with Amine Nucleophiles (e.g., primary, secondary, cyclic amines, anilines, benzylamines)
The reaction of 2,4-dichloroquinazoline derivatives with amine nucleophiles is a well-documented and extensively studied transformation. nih.gov A key feature of this reaction is its pronounced regioselectivity, where one chlorine atom is significantly more reactive than the other. stackexchange.com
Numerous studies have consistently demonstrated that nucleophilic attack by amines occurs preferentially at the C4 position of the 2,4-dichloroquinazoline scaffold. nih.govresearchgate.net This regioselectivity is attributed to the higher electrophilicity of the C4 carbon compared to the C2 carbon. DFT (Density Functional Theory) calculations have revealed that the C4 position possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. nih.govresearchgate.net This inherent electronic preference allows for the selective synthesis of 2-chloro-4-aminoquinazoline derivatives under mild reaction conditions. stackexchange.com
The reaction typically involves treating the 2,4-dichloroquinazoline substrate with a primary or secondary amine in a suitable solvent. The conditions can be varied, but substitution at C4 can often be achieved at room temperature or with gentle heating, while the C2-chloro group remains intact. nih.govstackexchange.com A wide array of amine nucleophiles, including primary aliphatic amines, secondary cyclic amines (like piperidine), anilines, and benzylamines, have been successfully employed in this reaction. nih.gov The presence of a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often used to neutralize the HCl generated during the substitution.
Table 1: Representative Conditions for Selective C4-Amination of 2,4-Dichloroquinazolines
| Amine Nucleophile | Solvent(s) | Base | Temperature | Product Type |
| Anilines | Ethanol / Isopropanol | None (or DIPEA) | Reflux | 2-Chloro-4-anilinoquinazoline |
| Benzylamines | Acetonitrile | DIPEA | Room Temp. -> Reflux | N-Benzyl-2-chloroquinazolin-4-amine |
| Aliphatic Amines | THF / Ethanol | TEA | Room Temp. | 2-Chloro-4-(alkylamino)quinazoline |
| Cyclic Amines | Dichloromethane (DCM) | TEA | 0 °C -> Room Temp. | 2-Chloro-4-(cyclic)aminoquinazoline |
Note: This table represents generalized conditions based on the reactivity of the 2,4-dichloroquinazoline scaffold. Specific conditions may vary.
While the C4 position is the most reactive site, the chlorine atom at the C2 position can also be displaced by an amine nucleophile, leading to the formation of 2,4-diaminoquinazoline derivatives. This second substitution, however, requires more forcing or harsh reaction conditions, such as higher temperatures and longer reaction times. stackexchange.commdpi.com This difference in reactivity allows for a stepwise synthesis, providing access to both symmetrical and unsymmetrical 2,4-diaminoquinazolines.
The synthesis of unsymmetrical derivatives is achieved by first reacting 2,4-dichloroquinazoline with one amine under mild conditions to yield the 2-chloro-4-amino intermediate. After isolation, this intermediate is then reacted with a different amine under more vigorous conditions (e.g., refluxing in a high-boiling solvent) to displace the C2-chloro group. researchgate.net This sequential approach is a cornerstone in the synthesis of diverse quinazoline libraries for various applications. researchgate.netnih.gov
Reactions with Oxygen Nucleophiles
Similar to amines, oxygen-based nucleophiles such as alkoxides and phenoxides can react with this compound. The substitution again occurs preferentially at the more electrophilic C4 position. The reaction of quinazolin-4(3H)-ones with chlorinating agents like phosphorus oxychloride (POCl₃) is a common method to produce 4-chloroquinazolines, highlighting the lability of substituents at this position. nih.gov The reverse reaction, the substitution of the C4-chloro group with an oxygen nucleophile, can be achieved to form 4-alkoxy or 4-phenoxy derivatives.
For instance, reacting 2,4-dichloroquinazoline with sodium phenoxide (generated from phenol (B47542) and a base like sodium hydride or cesium fluoride) in a solvent like THF or DMF would be expected to yield 2-chloro-4-phenoxyquinazoline-5-carbonitrile. nih.gov The C2-chloro atom would likely require more stringent conditions for substitution.
Reactions with Sulfur Nucleophiles (e.g., thiols)
Sulfur-based nucleophiles, such as thiols (mercaptans), are known to be highly effective in SNAr reactions due to the high polarizability and nucleophilicity of sulfur. researchgate.net Thiolate anions, generated by deprotonating a thiol with a base, are particularly potent nucleophiles.
In reactions with this compound, thiols are expected to exhibit the same regioselectivity as amines, with initial substitution occurring at the C4 position. Reacting the dichloroquinazoline with a thiol (R-SH) in the presence of a base (e.g., NaH, K₂CO₃) would lead to the formation of 2-chloro-4-(alkylthio/arylthio)quinazoline-5-carbonitrile derivatives. The greater nucleophilicity of sulfur compared to oxygen suggests that these reactions may proceed readily, even under moderate conditions. researchgate.net
Reactions Involving the Carbonitrile Group
The carbonitrile (cyano) group at the C5 position is a versatile functional group that can undergo various chemical transformations.
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating.
Acidic Hydrolysis : Heating the nitrile with an aqueous acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will convert the nitrile group first to an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid (2,4-dichloroquinazoline-5-carboxylic acid) and an ammonium (B1175870) salt.
Alkaline Hydrolysis : Alternatively, refluxing the nitrile with an aqueous base, such as sodium hydroxide (B78521) (NaOH), will also effect hydrolysis. This process initially forms the sodium salt of the carboxylic acid (sodium 2,4-dichloroquinazoline-5-carboxylate) and ammonia (B1221849) gas. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the free carboxylic acid.
A critical consideration for this reaction on the this compound substrate is the potential for competing side reactions. The chloro substituents at the C2 and C4 positions are themselves susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures. This could lead to the formation of quinazolinone byproducts. Therefore, achieving selective hydrolysis of the nitrile group would require careful optimization of reaction conditions to find a window where the nitrile reacts preferentially.
Reduction to Amines
The conversion of the nitrile group (-C≡N) at the 5-position of the quinazoline ring to a primary amine moiety (-CH₂NH₂) is a key transformation for introducing a flexible basic side chain. This aminomethyl group can serve as a crucial pharmacophore or a handle for further derivatization. The reduction can be achieved through several established methods, primarily catalytic hydrogenation or chemical reduction with hydride reagents.
Catalytic Hydrogenation: This is a common and often clean method for nitrile reduction. The reaction typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst.
Catalysts: Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂, Adam's catalyst), and Raney Nickel are frequently employed.
Conditions: The reaction is usually carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere (from balloon pressure to high-pressure autoclaves). The presence of an acid (like HCl) or a base (like ammonia) can prevent the formation of secondary and tertiary amine by-products by protonating the intermediate imine or preventing its condensation.
A potential challenge in the catalytic hydrogenation of this compound is the concurrent hydrodechlorination of the C-Cl bonds. Careful selection of the catalyst and reaction conditions is necessary to achieve selective reduction of the nitrile group.
Chemical Reduction: Hydride-donating reagents offer an alternative to catalytic hydrogenation, often under milder conditions.
Complex Metal Hydrides: Reagents like Lithium aluminum hydride (LiAlH₄) are powerful enough to reduce nitriles to primary amines. However, their high reactivity may lead to a lack of selectivity, potentially affecting the chloro substituents.
Borane Reagents: Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) are also effective for nitrile reduction.
Sodium Borohydride (B1222165) Systems: Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles. However, its reactivity can be enhanced by the addition of a Lewis acid or transition metal salt, such as cobalt(II) chloride (CoCl₂), to form a more potent reducing species. This system can offer greater selectivity compared to LiAlH₄.
Table 1: Comparison of Reduction Methods for Aromatic Nitriles
| Reagent/System | Typical Conditions | Advantages | Potential Challenges with Substrate |
|---|---|---|---|
| H₂ / Raney Ni | EtOH, NH₃, 50-100 psi H₂ | Cost-effective, effective | Potential for hydrodechlorination |
| H₂ / Pd/C | MeOH, HCl, rt, 50 psi H₂ | High efficiency | High risk of hydrodechlorination |
| LiAlH₄ | Anhydrous THF or Et₂O, 0°C to reflux | Powerful and fast | Low selectivity, may react with chloro groups |
| NaBH₄ / CoCl₂ | MeOH or THF, rt | Milder, more selective | Requires stoichiometric reagents |
| BH₃·THF | Anhydrous THF, 0°C to reflux | Good selectivity for nitriles | May require harsher conditions |
Cycloaddition Reactions (e.g., with Azides to Tetrazoles)researchgate.net
The nitrile functionality of this compound is an excellent precursor for the synthesis of a 5-substituted tetrazole ring via a [3+2] cycloaddition reaction with an azide (B81097) source. nih.gov This transformation is of significant interest in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for the carboxylic acid group, often improving metabolic stability and pharmacokinetic properties. beilstein-journals.org
The most common method for this conversion is the reaction of the nitrile with sodium azide (NaN₃), often in the presence of a Lewis acid or a proton source. youtube.com The reaction proceeds through the 1,3-dipolar cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile. nih.gov
Reaction Conditions:
Azide Source: Sodium azide is the most common reagent.
Catalyst/Additive: Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or tin-based reagents can activate the nitrile group, facilitating the cycloaddition. nih.gov Ammonium chloride (NH₄Cl) is also frequently used as a proton source to generate hydrazoic acid (in situ), which then reacts. youtube.com
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically used, as they can dissolve the azide salts and facilitate the reaction at elevated temperatures (often 80-120 °C). nih.gov
The reaction of this compound with sodium azide would yield 5-(2,4-dichloroquinazolin-5-yl)-1H-tetrazole. This product retains the reactive chloro-substituents at the C2 and C4 positions, allowing for subsequent nucleophilic substitution reactions to build molecular complexity. The formation of the tetrazole ring is a powerful strategy for modifying the electronic properties and biological activity of the parent molecule. acs.org
Molecular Hybridization and Scaffold Diversification of 2,4-Dichloroquinazoline-5-carbonitrilenih.gov
The strategic modification of the this compound core allows for the creation of novel molecular architectures through molecular hybridization and scaffold diversification. These approaches aim to combine the structural features of the quinazoline core with other pharmacologically relevant moieties to generate compounds with enhanced or novel biological activities.
Fusion Strategies with Other Heterocyclic Systems
Fusing a new heterocyclic ring onto the quinazoline framework is a powerful strategy for creating rigid, polycyclic systems with well-defined three-dimensional shapes, which can lead to high-affinity interactions with biological targets. The reactive chloro groups at C2 and C4 are ideal handles for such cyclization reactions.
A common approach involves a two-step process:
Initial Nucleophilic Substitution: A nucleophile containing a second reactive group is first introduced, typically at the more reactive C4 position.
Intramolecular Cyclization: The second reactive group then undergoes an intramolecular reaction, often with the C2 chloro substituent or another position on the quinazoline ring, to form the new fused ring.
Examples of Fusion Strategies:
Triazoloquinazolines: Reaction with hydrazine (B178648) hydrate (B1144303) can substitute the C4 chloride. The resulting hydrazinylquinazoline can then undergo intramolecular cyclization, often facilitated by reagents like orthoformates, to yield a fused triazole ring, forming a triazolo[1,5-c]quinazoline system.
Pyrimidoquinazolines: Using a bifunctional nucleophile like an amino-amide or amino-ester could lead to the formation of a fused pyrimidine (B1678525) ring.
Thiadiazoloquinazolines: Reaction with thiosemicarbazide (B42300) followed by oxidative cyclization can be employed to construct fused thiadiazole systems.
Table 2: Potential Heterocyclic Fusion Reactions
| Reagent | Intermediate Structure | Fused Heterocycle | Resulting Ring System |
|---|---|---|---|
| Hydrazine (N₂H₄) | 4-Hydrazinyl-2-chloroquinazoline | Triazole | Triazoloquinazoline |
| Guanidine | 4-Guanidino-2-chloroquinazoline | Pyrimidine | Pyrimidoquinazoline |
| Thiourea (B124793) | 4-Thiouriedo-2-chloroquinazoline | Thiazole | Thiazoloquinazoline |
| 2-Aminoethanol | 4-(2-Hydroxyethylamino)-2-chloroquinazoline | Oxazine | Oxazinoquinazoline |
These fusion strategies significantly expand the chemical space accessible from this compound, enabling the synthesis of complex, rigid scaffolds for drug discovery.
Design of Multi-Targeting Ligands
The development of multi-target-directed ligands (MTDLs) is a modern paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders, where multiple biological pathways are implicated. mdpi.comnih.gov The quinazoline scaffold is a "privileged structure" known to provide ligands for a wide range of biological targets, particularly protein kinases. nih.gov
The this compound core can be systematically decorated to interact with multiple targets simultaneously. The design strategy often involves:
Scaffold Core: The quinazoline ring acts as the central scaffold, providing a rigid framework for orienting pharmacophoric groups.
Target 1 Binding Moiety: A specific substituent is introduced, usually by displacing the C4 chloride, to bind to the active site of the first target (e.g., an aniline (B41778) derivative for an ATP-binding site of a kinase).
Target 2 Binding Moiety: A different functional group is attached, often at the C2 position or by modifying the C5-nitrile, which is designed to interact with a second target.
For instance, a series of quinazoline-1,2,3-triazole hybrids have been designed as multi-target anticancer agents. Following this principle, the C5-nitrile of this compound could be converted to a tetrazole or triazole, which then serves as a linker to a second pharmacophore, while the C2 and C4 positions are substituted with groups designed to inhibit targets like EGFR or VEGFR-2. This molecular hybridization approach allows for the creation of single molecules that can modulate multiple nodes in a disease network, potentially leading to improved therapeutic efficacy and reduced drug resistance. mdpi.com
Biological Activities and Structure Activity Relationships Sar of Quinazoline Derivatives
General Overview of Quinazoline (B50416) Bioactivity Profiles
Historical Context and Current Relevance
The journey of quinazoline chemistry began in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.govmdpi.com However, the parent quinazoline molecule was not prepared until many years later, with a more satisfactory synthesis being developed by Gabriel in 1903. mdpi.com Quinazoline, a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is also known as 1,3-diazanaphthalene. mdpi.commdpi.com
Historically, naturally occurring quinazoline alkaloids, such as Vasicine (Peganine) isolated from plants, demonstrated the biological potential of this scaffold. mdpi.comresearchgate.net This discovery spurred further research, establishing the quinazoline core as a "privileged structure" in medicinal chemistry. nih.gov Over the decades, extensive research has confirmed that quinazoline derivatives possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antihypertensive, and antimalarial properties. nih.govmdpi.comresearchgate.netnih.govnih.govnih.gov
The current relevance of quinazolines is underscored by the existence of several approved drugs incorporating this scaffold, such as the anticancer agents Gefitinib (B1684475) and Erlotinib. dntb.gov.ua The versatility of the quinazoline ring system allows for structural modifications that can fine-tune its biological activity, making it a focal point in the ongoing search for more effective and safer therapeutic agents for a multitude of diseases. researchgate.netnih.gov
Quinazolines as Modulators of Biological Targets
The diverse pharmacological effects of quinazoline derivatives stem from their ability to interact with a wide array of biological targets. nih.gov A prominent area of their application is in oncology, where they function as potent inhibitors of various protein kinases, which are crucial enzymes in cellular signaling pathways that often become dysregulated in cancer. dntb.gov.ua
Many quinazoline-based anticancer agents are designed as tyrosine kinase inhibitors (TKIs). acs.org They specifically target receptors like the Epidermal Growth Factor Receptor (EGFR), whose overactivity drives the growth of several tumor types. mdpi.comdntb.gov.ua By blocking the ATP-binding site of these kinases, quinazoline derivatives inhibit downstream signaling cascades, leading to reduced cell proliferation and the induction of apoptosis (programmed cell death). dntb.gov.ua
Beyond EGFR, quinazolines have been developed to inhibit other critical targets:
Microtubules: Certain derivatives disrupt microtubule dynamics, a process essential for cell division, thereby halting the proliferation of cancer cells. dntb.gov.ua
Dihydrofolate Reductase (DHFR): This enzyme is vital for the synthesis of nucleic acids. Quinazoline analogs can inhibit DHFR, leading to antitumor and antimicrobial effects. mdpi.comnih.gov
Cyclin-Dependent Kinases (CDKs): As modulators of the cell cycle, CDKs are attractive cancer targets. Specific quinazolinones have been identified as inhibitors of CDK9.
Aurora Kinases: These are key regulators of mitosis, and their inhibition by quinazoline derivatives represents a promising strategy for cancer therapy.
Carbonic Anhydrase (CA): Some quinazoline derivatives bearing sulfonamide moieties have shown potent inhibitory activity against these enzymes, which are involved in various physiological processes. mdpi.com
The ability to modify the quinazoline scaffold allows medicinal chemists to design molecules that can selectively inhibit single targets or act on multiple targets simultaneously, offering an advantage in overcoming drug resistance.
Structure-Activity Relationship Studies of Substituted Quinazolines
The pharmacological profile of a quinazoline derivative is profoundly influenced by the nature and position of substituents on its bicyclic core. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.
Impact of Substituents at C-2, C-4, and C-6 Positions
SAR studies have consistently shown that substitutions at the C-2, C-4, and C-6 positions of the quinazoline ring are critical for modulating biological activity. acs.orgcbijournal.com
C-2 Position: The substituent at this position significantly impacts activity. The presence of substituted aromatic rings, methyl groups, or thiol groups has been found to be essential for antimicrobial activities. nih.gov In the context of anticancer activity, incorporating substituted phenyl or naphthyl rings at the C-2 position has been a key strategy in designing new analogs. nih.gov
C-4 Position: This position is highly susceptible to nucleophilic attack, making it a common site for modification. The introduction of anilino (substituted phenylamino) groups at C-4 is a hallmark of many potent EGFR inhibitors, such as gefitinib and erlotinib. Amine or substituted amine groups at this position are also noted to improve antimicrobial efficacy. nih.gov
C-6 Position: Modifications at the C-6 position on the benzene ring portion of the scaffold are vital for interaction with the target protein. The presence of a halogen atom (e.g., bromine, chlorine) or a methoxy (B1213986) group can enhance activity. mdpi.comnih.gov For instance, in the development of CDK9 inhibitors, introducing an iodine atom at position 6 resulted in a compound with sub-micromolar activity.
The interplay between substituents at these positions is complex, and optimal activity is often achieved through a specific combination of chemical groups.
| Position | Substituent Type | Observed Impact on Activity | Target/Activity Class |
|---|---|---|---|
| C-2 | Aryl groups (e.g., Phenyl, Naphthyl) | Often enhances anticancer and antimicrobial activity. nih.gov | Anticancer, Antimicrobial |
| C-4 | Anilino groups | Crucial for EGFR kinase inhibition. | Anticancer (EGFRi) |
| C-4 | Amine/Substituted Amines | Can improve antimicrobial effects. nih.gov | Antimicrobial |
| C-6 | Halogens (Cl, Br, I) | Enhances antimicrobial and anticancer (CDK9) activity. nih.gov | Antimicrobial, Anticancer |
| C-6 | Methoxy/Trifluoromethyl groups | Can increase antitubercular activity. mdpi.com | Antitubercular |
Role of the Carbonitrile Group at C-5 (or other positions) in Modulating Activity
The specific compound 2,4-Dichloroquinazoline-5-carbonitrile is a known chemical entity, often utilized as a synthetic intermediate in the preparation of more complex quinazoline derivatives. While direct biological activity data for this particular molecule is not extensively reported in the literature, the role of the carbonitrile (cyano) group as a substituent on pharmacologically active molecules is well-established.
The carbonitrile group is a versatile functional group in drug design for several reasons:
Polarity and Binding: It is a potent hydrogen bond acceptor, which can facilitate strong and specific interactions with biological targets like enzyme active sites.
Metabolic Stability: The cyano group is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug.
Bioisostere: It can act as a bioisostere for other groups, such as a carbonyl group or a halogen atom, allowing chemists to fine-tune a molecule's properties.
Electron-Withdrawing Effects: Its strong electron-withdrawing nature can modify the electronic density of the aromatic ring system, influencing the molecule's reactivity and binding affinity.
In the context of quinazolinone antibacterials, a nitrile group on a phenyl ring attached to the main scaffold resulted in one of the most potent compounds in a series, with a very low minimum inhibitory concentration (MIC). While this example does not involve substitution directly at C-5 of the quinazoline core, it demonstrates the significant positive contribution a carbonitrile moiety can make to biological efficacy. The introduction of a nitro group, another strong electron-withdrawing group, at the C-5 position of a benzamide (B126) moiety attached to a quinazoline scaffold was shown to increase inhibitory activity on EGFR kinase, suggesting that modifying the electronics at this position can be beneficial. nih.gov Therefore, the carbonitrile group at C-5 in this compound could potentially serve to modulate the electronic properties of the quinazoline ring, influencing its interaction with various biological targets, though this remains to be experimentally verified.
Influence of Various Moieties on Pharmacological Efficacy
To enhance potency and broaden the spectrum of activity, the quinazoline scaffold is often combined with other pharmacologically active moieties in a strategy known as molecular hybridization. nih.govmdpi.com This approach can lead to compounds with improved efficacy or novel mechanisms of action.
Several types of moieties have been successfully incorporated into quinazoline structures:
Chalcones: Hybrid molecules combining quinazolinone and chalcone (B49325) scaffolds have demonstrated increased anticancer activity. cbijournal.com
Sulfonamides: The incorporation of benzene sulfonamide groups has led to potent inhibitors of carbonic anhydrase. mdpi.com
Heterocyclic Rings: Fusing or linking other heterocyclic rings such as triazoles, oxadiazoles, thiazolidinones, and indoles to the quinazoline core has yielded compounds with significant antimicrobial, anticancer, and anti-inflammatory activities. nih.govcbijournal.com For example, linking a 1,2,3-triazole fragment was found to enhance the anti-tuberculosis activity of certain quinazolinone derivatives. cbijournal.com
Basic Side Chains: The addition of basic side chains, often containing amine groups, at various positions can improve solubility and the ability to form salt bridges with target proteins, which can be critical for biological activity. nih.gov
These examples highlight that the quinazoline core serves as an excellent foundation upon which complex and highly active molecules can be built by appending other functional moieties. nih.govacs.org
Specific Biological Activities of Academic Interest
The versatile scaffold of quinazoline, particularly when substituted at the 2- and 4-positions as enabled by intermediates like this compound, has given rise to a vast number of derivatives with significant biological activities. These activities are the subject of extensive academic and pharmaceutical research, primarily in the fields of oncology and anti-infective therapy.
The quinazoline core is a privileged structure in the design of anticancer agents, largely due to its ability to mimic the purine (B94841) structure of ATP and interact with the hinge region of various protein kinases. mdpi.comnih.gov This has led to the development of numerous derivatives that interfere with cancer cell signaling, proliferation, and survival through multiple mechanisms.
The quinazoline scaffold has proven to be a highly effective framework for developing inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. mdpi.com Specifically, derivatives targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) have been a major focus of research. nih.govnih.gov
EGFR/HER2 Inhibition: The 4-anilinoquinazoline (B1210976) pharmacophore is a key structural feature for interaction with the ATP-binding site of EGFR. mdpi.comnih.gov Research has shown that various substitutions on the quinazoline core and the 4-anilino moiety can modulate potency and selectivity. For instance, a series of novel 4-arylamino-quinazoline derivatives were synthesized and showed that urea (B33335) linkers were more favorable for inhibitory activity than thiourea-containing derivatives. mdpi.com
Structure-activity relationship (SAR) studies have been crucial in optimizing these inhibitors. It has been demonstrated that selectivity for HER2 over EGFR can be influenced by the nature of the aniline (B41778) moiety at the C-4 position and the substituents at the C-6 position of the quinazoline ring. nih.gov One study reported a compound that exhibited an IC₅₀ of 8 nM for HER2 and showed a 240-fold higher selectivity for HER2 over EGFR compared to the established drug Lapatinib. nih.gov The development of dual EGFR/HER2 inhibitors is also a significant area of research, as overexpression of both receptors is common in several types of cancer. nih.gov Novel quinazoline derivatives have been developed that show potent, irreversible inhibition of both kinases, with some compounds proving more potent than the standard drug Afatinib (B358) in cell-based assays. nih.govresearchgate.net
Table 1: Examples of Quinazoline Derivatives as Kinase Inhibitors
| Compound ID/Series | Target Kinase(s) | Key Findings |
| Compound 7c | HER2 | IC₅₀ of 8 nM for HER2; 240-fold greater selectivity over EGFR compared to lapatinib. nih.gov |
| 4-Anilino-quinazoline series | EGFR/VEGFR2 | Substitution of the terminal benzene ring with -Cl or -CH₃ enhanced inhibitory activity. nih.gov |
| 4-Arylamino-quinazoline series | EGFRT790M/L858R | Urea linkers were found to be more favorable for inhibitory activity than thiourea (B124793) linkers. mdpi.com |
| Compounds 1a, 1d, 1v | EGFR/HER2 | Found to be more potent dual inhibitors than the standard drug afatinib in in-vitro studies. nih.gov |
PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) signaling pathway is another critical target in cancer therapy. Quinazoline-based compounds have also been explored as PI3K inhibitors, often as part of a multi-target or dual-inhibitor strategy, further highlighting the scaffold's versatility. mdpi.com
DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes, making them important targets for anticancer drugs. nih.gov Several quinazoline derivatives have been designed and evaluated as inhibitors of Topoisomerase II. nih.govnih.gov
For example, a series of 1,2,4-triazolo[4,3-c]quinazoline derivatives were synthesized and evaluated for their cytotoxic effects. nih.gov The most promising of these compounds, 18c, was found to inhibit Topoisomerase II and act as a DNA intercalator, suggesting this as a likely mechanism for its antiproliferative activity. nih.gov Another study on dihydropyrazolo[1,5-c]quinazolines found that an electron-releasing substituent at the 2-position enhanced the inhibitory activity against Topoisomerase II. nih.gov Research has also shown that certain benzoquinazolines can act as dual inhibitors of both Topoisomerase I and II. nih.gov
Many quinazoline derivatives exert their anticancer effects by disrupting the normal cell cycle progression and inducing programmed cell death, or apoptosis. mdpi.comnih.gov These effects are often a direct consequence of the inhibition of signaling kinases or other primary targets.
One novel quinazoline derivative, identified as 04NB-03, was shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in hepatocellular carcinoma cells in a manner dependent on the accumulation of reactive oxygen species (ROS). nih.gov Similarly, studies on quinazolinone derivatives have demonstrated their ability to cause G2/M phase arrest by upregulating key cell cycle proteins. mdpi.com The induction of apoptosis is a common outcome, with quinazoline compounds shown to increase the expression of pro-apoptotic proteins like caspases while decreasing anti-apoptotic proteins such as Bcl-2. mdpi.comnih.gov For instance, certain quinazoline-sulfonamide hybrids were found to significantly increase the protein expression of caspase 7, confirming their role in activating the apoptotic pathway. nih.gov
Table 2: Mechanistic Actions of Anticancer Quinazoline Derivatives
| Compound/Series | Cell Line(s) | Mechanism of Action |
| 04NB-03 | Hepatocellular Carcinoma (HCC) | Induces G2/M cell cycle arrest and apoptosis via ROS accumulation. nih.gov |
| Quinazolinone derivative (107) | A549 (Lung Cancer) | Induces late apoptosis and G2/M phase cell cycle arrest. mdpi.com |
| 1,2,4-triazolo[4,3-c]quinazoline 18c | HepG-2 (Liver Cancer) | Induces apoptosis and arrests the cell cycle at the G2-M phase. nih.gov |
| Quinazoline-sulfonamide hybrids (4d, 4f) | Breast Cancer | Promote apoptosis through the activation and increased expression of caspase 7. nih.gov |
Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, which is critical for the proliferation of T-cells. nih.govpatsnap.com Consequently, inhibitors of PNP are investigated for their potential in treating T-cell related cancers and autoimmune diseases. nih.govpatsnap.com The structural similarity of the quinazoline ring system to natural purine substrates makes it an excellent starting point for designing PNP inhibitors. nih.govacs.org
Rational drug design has led to the development of quinazoline-based irreversible inhibitors of human erythrocyte PNP. nih.gov By modeling the enzyme's active site, researchers have designed quinazoline-based quinones that form a cross-link within the active site, thereby permanently inactivating the enzyme. nih.gov
Beyond oncology, the quinazoline scaffold is a subject of significant interest in the development of new anti-infective agents. The structural versatility of quinazoline derivatives allows for the design of compounds with activity against a wide range of pathogens, including bacteria, fungi, and mycobacteria. nih.govorientjchem.org
Structure-activity relationship studies have revealed that antimicrobial activity can be modulated by substitutions at various positions of the quinazoline ring. nih.gov For example, the presence of a halogen atom at the 6- and 8-positions, along with amine or substituted amine groups at the 4-position, can enhance antimicrobial effects. nih.gov The nature of the substituent at the 2- and 3-positions is also considered essential for activity. nih.gov Research has identified specific 4-(S-Butylthio)quinazoline derivatives that exhibit more potent activity against atypical strains of mycobacteria than the standard drug isoniazid. researchgate.net This highlights the potential of this chemical class to address the growing problem of antibiotic resistance. nih.gov
Anti-Infective Research
Antimicrobial and Antibacterial Activities
In the face of rising antimicrobial resistance, quinazoline derivatives have emerged as a promising area of research for the development of new antibacterial agents. acs.orgnih.gov These compounds have demonstrated a broad range of activities, particularly against Gram-positive bacteria, and ongoing research continues to elucidate the structural features crucial for their efficacy. mdpi.comresearchgate.net
Structure-activity relationship (SAR) studies have been pivotal in optimizing the antibacterial potential of the quinazoline scaffold. It has been established that the quinazoline skeleton is essential for activity. mdpi.com The nature and position of substituents on this core significantly modulate the potency and spectrum of action. Key positions for substitution that influence activity include the 2, 3, 4, 6, and 8 positions. mdpi.com For instance, the presence of a substituted aromatic ring at position 3, along with methyl, amine, or thiol groups at position 2, is considered essential for antimicrobial effects. mdpi.com Furthermore, the introduction of halogen atoms, such as chlorine or bromine, at positions 6 and 8 can enhance the antimicrobial properties. mdpi.com
One significant line of research has focused on 4(3H)-quinazolinone derivatives. An extensive study involving 77 variants of this scaffold led to the identification of a compound with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), including strains resistant to vancomycin (B549263) and linezolid, exhibiting a minimum inhibitory concentration (MIC) of ≤0.5 μg/mL. bepls.comnih.gov These particular quinazolinones demonstrated strong efficacy against Staphylococcal species and modest activity against Enterococcus faecium, but were generally inactive against Gram-negative organisms. bepls.comnih.gov Another study highlighted that quinazolin-4(3H)-ones bearing a naphthyl radical, which increases the molecule's hydrophobicity, or an amide group substituent, exhibit bacteriostatic effects against Staphylococcus aureus and Streptococcus pneumoniae. nih.gov
The substituent at the 2-position has also been a major focus. A series of 2-substituted quinazolines yielded a derivative with improved broad-spectrum antibacterial activity. nih.govnih.gov SAR exploration in this series revealed that the 4-amino substituent and the presence of 6,7-dimethoxy groups on the quinazoline ring were critical for potency; removing these features led to a reduction in activity. nih.gov In another investigation, quinazolin-2,4-dione hybrids incorporating N-heterocyclic scaffolds like pyrazole (B372694) or oxadiazole were found to possess enhanced antimicrobial activity. mdpi.com One derivative from this class, featuring di-hydroxyl groups, demonstrated promising efficacy against both Gram-positive (Bacillus subtilis, S. aureus) and Gram-negative (Escherichia coli, P. aeruginosa) bacteria, with MIC values ranging from 2.5 to 10 μg/ml. mdpi.com
Hybrid molecules combining the quinazoline core with other bioactive pharmacophores have also been explored. Quinoline-quinazolinone hybrids have shown notable activity, with one compound demonstrating high potency against B. subtilis (IC50 of 0.17 µM). indexcopernicus.com Similarly, pyrazolo[5,1-b]quinazolines have been reported to have good activity against a panel of bacteria including S. aureus, E. coli, B. subtilis, and P. aeruginosa. researchgate.net The introduction of a bromine atom at position 6 and a phenylimino thiazolidinone group at position 2 of the quinazolin-4-one core resulted in derivatives with excellent activity against P. aeruginosa and very good activity against S. aureus and S. pyogenes. amazonaws.com
Table 1: Antibacterial Activities of Selected Quinazoline Derivatives
| Compound/Series | Target Organism(s) | Activity/Potency | Key Structural Features | Ref |
|---|---|---|---|---|
| 4(3H)-Quinazolinone (Compound 27) | MRSA (vancomycin/linezolid-resistant) | MIC ≤ 0.5 μg/mL | 4(3H)-quinazolinone core | bepls.comnih.gov |
| Quinazolin-2,4-dione Hybrid (Compound 3c) | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC = 2.5 - 10 μg/mL | Quinazolin-2,4-dione with di-hydroxyl groups | mdpi.com |
| Quinoline-Quinazolinone (Compound 28k) | B. subtilis | IC50 = 0.17 µM | Hybrid of quinoline (B57606) and quinazolinone scaffolds | indexcopernicus.com |
| 2-Substituted Quinazoline (Compound 22) | Broad-spectrum | Active against various bacterial strains | 4-amino and 6,7-dimethoxy substitutions | nih.govnih.gov |
| 6-Bromo-2-(phenylimino...)quinazolin-4-one (A-4) | P. aeruginosa | Excellent activity | 6-bromo, 2-phenylimino thiazolidinone | amazonaws.com |
| Pyrazolo[5,1-b]quinazoline (KC-10) | S. aureus, E. coli, B. subtilis, P. aeruginosa | Most potent in its series | Fused pyrazole and quinazoline rings | researchgate.net |
| 6-Bromo-quinazolin-4(3H)-one (Compound 3b) | B. subtilis, S. aureus, E. coli, P. aeruginosa | Broad-spectrum activity | 6-bromo, 2-(4-chlorophenyl) substitutions | kib.ac.cn |
| 2,4-Disubstituted Quinazoline (Compound 3g) | S. aureus, B. subtilis, P. aeruginosa, E. coli | Most active in its series | Flouro and methyl substitutions | frontiersin.org |
Antifungal Activities
Quinazoline derivatives have also been identified as a valuable scaffold for the development of novel antifungal agents, showing efficacy against a range of human and plant pathogenic fungi. researchgate.netnih.gov The structural diversity of quinazolines allows for modifications that can lead to potent and selective antifungal compounds. mdpi.com
Several studies have highlighted the potential of quinazolinone derivatives against fungal pathogens. In one study, a series of quinazolinone derivatives were synthesized and evaluated, with compound 6c exhibiting high bioactivity against several plant pathogenic fungi, including Sclerotinia sclerotiorum and Fusarium graminearum, with IC50 values as low as 2.46 μg/mL. acs.orgnih.gov Another investigation focused on 4-(substituted aniline)quinazolines, where a derivative with 4-bromo and 3-nitro substitutions (Compound 2(S2) ) demonstrated strong antifungal activity against Fusarium moniliforme, proving to be equipotent with the standard drug Griseofulvin. researchgate.netbepls.com
The mechanism of action has also been a subject of research. A series of 1-methyl-3-substituted quinazoline-2,4-dione derivatives were designed as inhibitors of chitin (B13524) synthase, a crucial enzyme in the fungal cell wall synthesis. nih.gov Several compounds in this series displayed potent inhibition of the enzyme, with compound 5c showing an IC50 of 0.08 mmol/L. nih.gov Notably, the antifungal activity of these compounds correlated positively with their ability to inhibit chitin synthase. nih.gov Some derivatives in this class were found to be 8- to 16-fold more potent than fluconazole (B54011) against Candida albicans and Aspergillus flavus. nih.gov
The antifungal spectrum of quinazolines is broad. Various synthesized derivatives have shown good activity against common pathogens like C. albicans and Aspergillus niger. nih.gov For instance, the compound 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a ) was identified as a particularly potent agent, with MIC values of 18.3 μg/mL against Aspergillus fumigatus and 26.1 μg/mL against Candida albicans. nih.gov Fused heterocyclic systems, such as pyrolo-quinazolinones and pyridazine-quinazolinones, have also demonstrated good antifungal activity at concentrations of 32 or 64 μg/ml. nih.gov Furthermore, benzo[g]quinazolines have been investigated, with two compounds showing good effects against C. albicans, producing inhibition zones of 20 mm and 22 mm, respectively, compared to 26 mm for fluconazole. researchgate.net
Structure-activity relationship studies indicate that specific substitutions are key to enhancing antifungal potency. The introduction of an electron-withdrawing group, such as a trifluoromethyl group, onto the 4(3H)-quinazolinone scaffold has been found to be beneficial for improving antifungal activity. researchgate.net In a series of pyrazol-quinazolinones, the presence of a chlorine atom enhanced inhibitory effects against Rhizoctonia solani, while a cyano group improved activity against several Fusarium species. mdpi.com The well-known antifungal drug albaconazole, a triazole agent, features a quinazolinone unit in its structure, highlighting the importance of this scaffold in the design of effective antifungal medications, particularly against Aspergillus fumigatus. amazonaws.com
Table 2: Antifungal Activities of Selected Quinazoline Derivatives
| Compound/Series | Target Organism(s) | Activity/Potency | Key Structural Features / MoA | Ref |
|---|---|---|---|---|
| Quinazolinone (Compound 6c) | S. sclerotiorum, F. graminearum | IC50 = 2.46 - 6.03 μg/mL | Quinazolinone core | acs.orgnih.gov |
| 4-(Anilino)quinazoline (Compound 2(S2)) | Fusarium moniliforme | 90% inhibition (equipotent to Griseofulvin) | 4-bromo and 3-nitro substitutions | researchgate.netbepls.com |
| Quinazoline-2,4-dione (Compound 5c) | Chitin Synthase | IC50 = 0.08 mmol/L | Chitin Synthase Inhibitor | nih.gov |
| Quinazoline-2,4-dione (Compounds 5g, 5l, 5o) | C. albicans, A. flavus | 8-16 fold stronger than fluconazole | Chitin Synthase Inhibitor | nih.gov |
| Quinazolin-4(3H)-one (Compound 3a) | A. fumigatus, C. albicans | MIC = 18.3 μg/mL, 26.1 μg/mL | 3-benzyl-2-(4-chlorophenyl) substitution | nih.gov |
| Benzo[g]quinazolines (Compounds 1 & 2) | C. albicans | Inhibition zones: 20 mm & 22 mm | Fused benzo[g]quinazoline (B13665071) core | researchgate.net |
| Pyrazol-quinazolinones (2a, 2b) | Rhizoctonia solani | Obvious inhibitory effect | Chlorine substitution | mdpi.com |
| Pyrazol-quinazolinones (2c, 2d) | Fusarium species | Better inhibitory effect | Cyano group substitution | mdpi.com |
Neurological Target Modulation
Modulation of Beta-Amyloid Aggregation
Quinazoline derivatives have emerged as a significant class of compounds in the search for therapeutic agents for Alzheimer's disease, primarily due to their potential to inhibit the aggregation of beta-amyloid (Aβ) peptides. nih.govmdpi.com The formation of neurotoxic Aβ plaques is a key pathological hallmark of Alzheimer's disease. mdpi.com The planar, bicyclic structure of the quinazoline ring is considered a bioisostere of the naphthalene (B1677914) ring found in some Aβ aggregation inhibitors. nih.gov
Structure-activity relationship (SAR) studies on various series of quinazoline derivatives have provided valuable insights into the structural requirements for anti-Aβ aggregation activity. A library of 2,4-disubstituted quinazoline derivatives demonstrated the ability to prevent Aβ aggregation, with some compounds showing inhibitory concentrations (IC50) in the nanomolar to low micromolar range. bohrium.comdocumentsdelivered.com
For instance, in a study of 2,4-diaminoquinazoline (DAQ) derivatives, the isomeric placement of substituents at the 2- or 4-position of the quinazoline core was found to be critical for activity. nih.gov The N4-isomers and N2-isomers displayed different potencies against Aβ40 and Aβ42 aggregation. Specifically, N4-(4-bromobenzyl)quinazoline-2,4-diamine was identified as a highly potent inhibitor of Aβ40 aggregation, while its N2-isomer, N2-(4-bromobenzyl)quinazoline-2,4-diamine, showed strong inhibition of Aβ42 aggregation. nih.govnih.gov These findings highlight the sensitivity of the anti-Aβ activity to the precise positioning of substituents on the quinazoline scaffold.
Further studies on other 2,4-disubstituted quinazolines revealed that compounds with different substitution patterns could also effectively inhibit Aβ aggregation. For example, N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine was found to be a dual inhibitor of cholinesterases and also exhibited good inhibition of Aβ40 aggregation. bohrium.com Another compound, 4-(benzylamino)quinazolin-2-ol, was identified as a particularly potent Aβ40 aggregation inhibitor. bohrium.comdocumentsdelivered.com
The anti-Aβ activity of these derivatives is often assessed using techniques such as the thioflavin T (ThT) binding fluorescence assay, which measures the extent of fibril formation. bohrium.com Transmission electron microscopy (TEM) is also used to visualize the morphology of Aβ aggregates in the presence and absence of the inhibitors, confirming their ability to prevent the formation of fibrils and other toxic oligomeric species. nih.gov
Table 1: Selected Quinazoline Derivatives and their Beta-Amyloid Aggregation Inhibitory Activity
| Compound Name | Aβ Target | IC50 (µM) |
| N4-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ40 | 0.08 |
| N2-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ40 | 1.7 |
| N2-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ42 | 1.7 |
| N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine | Aβ40 | 2.3 |
| 4-(benzylamino)quinazolin-2-ol | Aβ40 | 0.27 |
Anti-inflammatory Response Modulation
The quinazoline scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. mdpi.com A number of quinazoline derivatives have been synthesized and evaluated for their ability to modulate inflammatory responses, with some compounds demonstrating significant activity. researchgate.net The versatility of the quinazoline ring system allows for structural modifications that can lead to potent anti-inflammatory effects. mdpi.com
One of the earliest and most well-known examples of a quinazoline-based anti-inflammatory drug is proquazone, a non-steroidal anti-inflammatory agent (NSAID). mdpi.com This compound, a 4-aryl-1-alkyl-quinazolinone derivative, demonstrated the therapeutic potential of the quinazoline scaffold in treating inflammatory conditions like rheumatoid arthritis and osteoarthritis. mdpi.com
Subsequent research has explored a wide range of structural modifications to the quinazoline core to enhance anti-inflammatory activity. SAR studies have shown that the nature and position of substituents on the quinazoline ring play a crucial role in determining the anti-inflammatory potency. For instance, in a series of 3-naphtalene-substituted quinazolinone derivatives, a 6-bromo substitution was found to be the most potent. mdpi.com Similarly, for other series, substitutions such as 4-nitrostyryl, 4-hydroxystyryl, 4-phenylaminomethyl, and 6-methoxyphenylaminomethyl have been shown to enhance anti-inflammatory activity. mdpi.com
The anti-inflammatory effects of quinazoline derivatives are often evaluated in preclinical models of inflammation, such as the carrageenan-induced paw edema test in rats. benthamscience.commdpi.com In these models, the ability of the compounds to reduce swelling is measured and compared to that of standard anti-inflammatory drugs like diclofenac (B195802) or ibuprofen. mdpi.commdpi.com Some novel synthesized quinazoline derivatives have shown anti-inflammatory activity comparable or even superior to these established drugs. mdpi.com
The mechanisms by which quinazoline derivatives exert their anti-inflammatory effects can be varied. Some may act as inhibitors of cyclooxygenase (COX) enzymes, similar to traditional NSAIDs. nih.gov Others may target different components of the inflammatory cascade, such as pro-inflammatory cytokines and mediators. For example, certain pyrazolo[1,5-a]quinazoline derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of nuclear factor κB (NF-κB), a key transcription factor involved in the inflammatory response. nih.gov Molecular modeling studies have suggested that these compounds may bind to and inhibit mitogen-activated protein kinases (MAPKs) like JNK3, which are involved in inflammatory signaling pathways. nih.gov
Table 2: Examples of Quinazoline Derivatives with Anti-inflammatory Activity
| Compound Class | Key Structural Features | Observed Anti-inflammatory Effect |
| Proquazone | 4-aryl-1-alkyl-quinazolinone | Marketed NSAID for rheumatoid arthritis and osteoarthritis. mdpi.com |
| 3-naphtalene-substituted quinazolinones | 6-bromo substitution | Most potent derivative in its series for anti-inflammatory activity. mdpi.com |
| Styryl-substituted quinazolinones | 4-nitrostyryl and 4-hydroxystyryl substitutions | Showed a significant reduction in edema volume. mdpi.com |
| Pyrazolo[1,5-a]quinazolines | Various substitutions on the pyrazoloquinazoline core | Inhibition of LPS-induced NF-κB transcriptional activity. nih.gov |
| bohrium.comdocumentsdelivered.comresearchgate.nettriazino[2,3-c]quinazolines | Carboxyalkyl substituents | Inhibition of carrageenan-induced paw edema, with some compounds surpassing sodium diclofenac. mdpi.com |
Advanced Characterization and Computational Studies of 2,4 Dichloroquinazoline 5 Carbonitrile and Its Derivatives
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR for regioselectivity)
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2,4-dichloroquinazoline-5-carbonitrile and its derivatives in solution. While specific spectral data for the parent compound is not extensively published, expected chemical shifts can be predicted based on the analysis of the 2,4-dichloroquinazoline (B46505) scaffold and related substituted quinazolines.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the benzene (B151609) ring. The electron-withdrawing nature of the two chlorine atoms and the nitrile group would shift these aromatic protons downfield, likely appearing in the range of 7.5-8.5 ppm.
¹³C NMR: The carbon NMR spectrum provides information on all nine carbon atoms in the molecule. The carbon atoms bonded to chlorine (C2 and C4) and the nitrile carbon (C5) would exhibit characteristic chemical shifts. Quaternary carbons, including those in the nitrile group and at the ring junctions, are typically weaker in intensity.
2D-NMR for Regioselectivity: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously determining the regioselectivity of nucleophilic substitution reactions. For derivatives of 2,4-dichloroquinazoline, substitution reactions predominantly occur at the C4 position. 2D-NMR studies are used to confirm the formation of the C4-substituted product by observing correlations between the protons of the nucleophile and the carbon atoms of the quinazoline (B50416) core. nih.gov This analysis provides definitive structural proof that is crucial in synthetic chemistry. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-6 | 7.8 - 8.2 | - |
| H-7 | 7.6 - 8.0 | - |
| H-8 | 8.0 - 8.4 | - |
| C-2 | - | 155 - 160 |
| C-4 | - | 158 - 163 |
| C-5 | - | 110 - 115 |
| C-6 | - | 130 - 135 |
| C-7 | - | 125 - 130 |
| C-8 | - | 135 - 140 |
| C-4a | - | 150 - 155 |
| C-8a | - | 120 - 125 |
Note: Values are estimates based on typical ranges for similar structures and substituent effects.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption band would be from the nitrile (C≡N) group. This sharp, medium-intensity peak is expected to appear in the range of 2220-2240 cm⁻¹. Other key vibrational bands would include C=N and C=C stretching vibrations from the quinazoline ring system (1500-1650 cm⁻¹), aromatic C-H stretching (around 3050-3100 cm⁻¹), and C-Cl stretching vibrations (typically below 800 cm⁻¹).
Table 2: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |
| Nitrile (C≡N) Stretch | 2220 - 2240 | Sharp, Medium |
| Aromatic C=N/C=C Stretch | 1500 - 1650 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₃Cl₂N₃), the expected monoisotopic mass is approximately 222.97 g/mol . High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The mass spectrum would display a characteristic isotopic pattern for a molecule containing two chlorine atoms, with M+, [M+2]+, and [M+4]+ peaks in an approximate ratio of 9:6:1.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Quinazoline derivatives typically exhibit two main absorption bands in organic solvents like acetonitrile. researchgate.net A high-energy band between 240–300 nm is attributed to π→π* transitions within the aromatic system, while a lower-energy band in the 310–425 nm range is often assigned to n→π* transitions involving the nitrogen lone pairs. researchgate.net The presence of the electron-withdrawing nitrile and chloro groups on the this compound ring system would influence the precise wavelength and intensity of these absorptions.
Computational Chemistry for Mechanistic and Predictive Studies
Computational methods, particularly Density Functional Theory (DFT), offer powerful insights into the electronic structure, reactivity, and reaction mechanisms of molecules, complementing experimental findings.
Density Functional Theory (DFT) Calculations
DFT calculations are widely used to model the molecular and electronic properties of quinazoline derivatives. researchgate.netlongdom.org These studies can predict molecular geometries, vibrational frequencies, and electronic properties such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
For the 2,4-dichloroquinazoline scaffold, DFT calculations have been instrumental in explaining the high regioselectivity observed in nucleophilic aromatic substitution (SₙAr) reactions. nih.gov Studies show that the carbon atom at the C4 position has a significantly higher LUMO coefficient compared to the C2 position. nih.gov This indicates that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack. nih.gov The calculated activation energy for the nucleophilic attack at C4 is lower than at C2, providing a theoretical basis for the experimentally observed C4 substitution preference. nih.gov
The introduction of a strong electron-withdrawing nitrile group at the C5 position in this compound is expected to further enhance the electrophilicity of the quinazoline ring, potentially influencing the reactivity at both the C2 and C4 positions. DFT calculations can precisely model these electronic effects, predict HOMO-LUMO energy gaps to assess chemical reactivity and stability, and generate theoretical spectroscopic data (IR, NMR) that can be compared with experimental results for structural validation. researchgate.net
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
Electronic Structure Analysis (e.g., LUMO Coefficients)
Electronic structure analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The LUMO represents the ability of a molecule to accept an electron, and its energy and coefficient distribution can pinpoint the most likely sites for nucleophilic attack. nih.gov
For 2,4-dichloroquinazoline precursors, Density Functional Theory (DFT) calculations have been employed to understand the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. nih.gov Analysis of the LUMO coefficients indicates the electrophilicity of different positions on the quinazoline ring. The carbon atoms at the C4 and C2 positions are the primary electrophilic centers. Computational studies reveal that the C4 position generally exhibits a higher LUMO coefficient compared to the C2 position, making it more susceptible to nucleophilic attack. This theoretical finding aligns with experimental observations where nucleophiles preferentially react at the C4 position. nih.gov
| Parameter | Description | Significance for 2,4-Dichloroquinazoline |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. nih.gov | Characterizes the molecule's potential as an electron donor in reactions. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. nih.gov | A lower LUMO energy indicates higher electrophilicity and reactivity towards nucleophiles. |
| LUMO Coefficients | Distribution of the LUMO over the atoms in the molecule. | A larger coefficient on an atom (e.g., C4) indicates it is a more favorable site for nucleophilic attack. nih.gov |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. nih.gov | Characterizes the chemical reactivity and kinetic stability of the molecule. nih.gov |
Reaction Mechanism and Transition State Analysis
The reaction of 2,4-dichloroquinazoline with nucleophiles is a well-documented example of regioselective nucleophilic aromatic substitution (SNAr). nih.gov Experimental studies consistently show that under mild conditions, nucleophilic attack occurs preferentially at the C4 position. nih.govstackexchange.com The substitution of the chlorine atom at the C2 position requires harsher reaction conditions. stackexchange.com
Transition state analysis using computational methods provides a molecular-level understanding of this regioselectivity. By modeling the nucleophilic attack of a reactant (e.g., aniline) at both the C4 and C2 positions of 2,4-dichloroquinazoline, the corresponding transition states and their activation energies can be calculated. nih.gov These calculations consistently show that the transition state for the attack at C4 has a lower activation energy than the attack at C2. nih.gov A lower activation energy implies a faster reaction rate, thus explaining the observed preference for C4 substitution. nih.gov The transition state geometries are confirmed by vibrational analysis, which identifies a single imaginary frequency corresponding to the reaction coordinate. nih.gov
| Reaction Step | Condition | Mechanism Detail | Activation Energy (Example) |
|---|---|---|---|
| 1st Nucleophilic Attack | Mild (e.g., 0-5 °C) stackexchange.com | The nucleophile attacks the C4 position, which is more electrophilic and has a lower activation energy barrier for the transition state. nih.govstackexchange.com | Lower (Favored) nih.gov |
| 2nd Nucleophilic Attack | Harsh (e.g., reflux) stackexchange.com | After substitution at C4, a second nucleophile attacks the C2 position under more forceful conditions to replace the remaining chlorine atom. stackexchange.com | Higher (Disfavored) nih.gov |
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug design to understand how potential drug candidates, such as derivatives of 2,4-dichloroquinazoline, interact with biological targets. nih.govekb.eg
Prediction of Binding Modes and Affinities
Docking simulations place a ligand into the binding site of a protein and score the different poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov For quinazoline derivatives, docking studies have been performed against numerous protein targets implicated in various diseases.
These studies predict that the quinazoline core often occupies a specific pocket in the active site, with its substituents forming key interactions with the protein. nih.gov For example, in studies of quinazoline antifolate derivatives as human thymidylate synthase inhibitors, the quinazoline ring was found to occupy a deep cavity in the binding site. nih.gov Similarly, docking of novel quinazolin-2,4-dione derivatives against the main protease (Mpro) of COVID-19 showed good binding energies, suggesting their potential as inhibitors. ekb.eg The calculated binding affinity helps in ranking and prioritizing compounds for further experimental testing. nih.gov
| Quinazoline Derivative Class | Protein Target | Reported Binding Energy / Score | Reference |
|---|---|---|---|
| Quinazoline-4(3H)-one derivatives | EGFR and EGFR-mutated | -5.3 to -6.7 kcal/mol | nih.gov |
| Quinolin-2,4-dione analogues | COVID-19 Main Protease (Mpro) | -7.9 to -9.6 kcal/mol | ekb.eg |
| Quinoline (B57606) derivatives | HIV Reverse Transcriptase | up to -10.67 (docking score) | nih.gov |
Identification of Key Residues and Interaction Hotspots
A critical output of molecular docking is the identification of specific amino acid residues within the protein's active site that are crucial for ligand binding. These "hotspots" are regions where interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking occur. Understanding these interactions is vital for structure-activity relationship (SAR) studies and for optimizing ligand design. nih.govresearchgate.net
For instance, docking studies of quinazoline derivatives in various kinase domains have identified conserved interaction patterns. The nitrogen atoms in the quinazoline ring frequently act as hydrogen bond acceptors. mdpi.com
Thymidylate Synthase: The quinazoline ring forms hydrophobic contacts with Leu192, Leu221, and Tyr258, while the N3 nitrogen and carbonyl group can form hydrogen bonds with Asp218 and Gly222, respectively. nih.gov
EGFR Kinase: A key hydrogen bond often forms between the N1 or N3 of the quinazoline ring and the backbone of a methionine residue (e.g., Met769). ugm.ac.idnih.gov
VEGFR-2 Kinase: Irreversible inhibitors have been designed to target specific cysteine residues, such as Cys-1045, in the ATP binding pocket. nih.gov
MMP-13: Key residues identified for interaction with quinazolinone inhibitors include Ala238, Thr245, Thr247, and Met253, which form important hydrogen bonds and electrostatic interactions. nih.gov
| Protein Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Human Thymidylate Synthase | Leu192, Leu221, Tyr258, Asp218, Gly222 | Hydrophobic, Hydrogen Bonding | nih.gov |
| EGFR | Met769, Cys-773 | Hydrogen Bonding, Covalent Bonding | nih.govnih.gov |
| VEGFR-2 | Cys-1045 | Covalent Bonding | nih.gov |
| MMP-13 | Ala238, Thr245, Thr247, Met253 | Hydrogen Bonding, Electrostatic | nih.gov |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. frontiersin.org MD simulations track the movements of atoms over time, providing insights into the conformational flexibility of the ligand and protein, the stability of their interaction, and the role of solvent molecules. ugm.ac.idfrontiersin.org
Conformational Flexibility and Stability Studies
The stability of a ligand-protein complex during an MD simulation is a key indicator of a viable binding mode. This is often assessed by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over time relative to a starting structure. nih.gov A stable RMSD profile, where the values plateau after an initial equilibration period, suggests that the complex has reached a stable conformation. nih.govresearchgate.net For example, MD simulations of 6-bromo-quinazoline derivatives bound to the EGFR kinase receptor showed that the complexes achieved equilibrium after 20-30 ns, indicating stable binding. nih.gov
The Root Mean Square Fluctuation (RMSF) is another important metric that measures the flexibility of individual amino acid residues. researchgate.net High RMSF values can indicate regions of the protein that are highly flexible, while low values in the binding site can suggest that the ligand has a stabilizing effect. researchgate.net Furthermore, analyzing the persistence of specific interactions, such as hydrogen bonds, over the course of the simulation provides a more profound understanding of the complex's stability than the static picture from docking alone. nih.govugm.ac.id Studies on quinazoline derivatives complexed with EGFR have shown that stable hydrogen bond interactions are a direct contributor to lower binding free energy and thus, more potent inhibition. ugm.ac.id
| MD Simulation Parameter | Description | Insight Provided |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the complex over time from a reference structure. nih.gov | Assesses the overall structural stability of the ligand-protein complex. A stable plateau indicates equilibrium. nih.govresearchgate.net |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. researchgate.net | Highlights the flexibility of different parts of the protein and the ligand's effect on it. researchgate.net |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time. nih.govugm.ac.id | Evaluates the stability of key interactions predicted by docking. ugm.ac.id |
Dynamic Ligand-Target Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on how quinazoline-based ligands interact with their biological targets over time. nih.gov Unlike static molecular docking, MD simulations can explore the conformational flexibility of both the ligand and the protein, providing a more realistic representation of the binding event and the stability of the resulting complex. nih.govmdpi.com
Studies on various quinazoline derivatives targeting proteins such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have utilized MD simulations to assess the stability of ligand-protein complexes. nih.govresearchgate.net These simulations, often run for nanoseconds, track the atomic movements and conformational changes, confirming the stability of the binding mode predicted by docking studies. nih.govsemanticscholar.org For instance, the root-mean-square deviation (RMSD) of the complex is monitored over the simulation period; a stable RMSD value suggests that the ligand remains securely bound within the active site. nih.gov
Furthermore, MD simulations elucidate the key amino acid residues that form stable and persistent interactions with the ligand. Analysis of these simulations often reveals crucial hydrogen bonds and hydrophobic interactions that anchor the quinazoline derivative in the binding pocket. researchgate.net For example, in studies of EGFR inhibitors, MD simulations have confirmed that the Met769 residue is a key interaction point, forming stable hydrogen bonds with the quinazoline core. semanticscholar.org This dynamic information is critical for understanding the molecular basis of affinity and selectivity and provides a robust foundation for designing new analogs with improved interaction profiles.
| Target Protein | Key Findings from MD Simulations | Reference(s) |
| Epidermal Growth Factor Receptor (EGFR) | Confirmed the stability of the inhibitor's binding mode. Identified Met769 as a crucial residue for hydrogen bond formation. | nih.govsemanticscholar.org |
| SARS-CoV-2 Main Protease (Mpro) | Assessed the affinity and stability of quinazoline-based inhibitors. Revealed key hydrogen bond and π-interactions with conserved amino acids like His41 and Glu166. | nih.govresearchgate.net |
| α-Amylase | Showed stabilization of the ligand-protein complex after 25 nanoseconds. Identified multiple interacting residues, including Trp58, Tyr62, and Asp197. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. orientjchem.orgfrontiersin.org This method is instrumental in drug design as it allows for the prediction of the activity of newly designed molecules before their synthesis, thereby saving significant time and resources. frontiersin.org For quinazoline derivatives, various QSAR models have been developed to predict their anticancer and enzyme inhibitory activities. nih.govbiointerfaceresearch.com The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular properties, which can be quantified by physicochemical descriptors. biointerfaceresearch.com
The development of predictive QSAR models for quinazoline derivatives has been approached using various statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning techniques like Support Vector Machines (SVM). nih.govbiointerfaceresearch.comnih.gov These models are built using a "training set" of compounds with known biological activities and are then validated using an external "test set" to assess their predictive power. researchgate.net
For instance, 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of quinazoline analogues. frontiersin.orgijper.org A 3D-QSAR model for quinazolinone derivatives was constructed using CoMFA to guide future structural modifications for improved antitumor activity. rsc.org The statistical quality and predictive ability of these models are evaluated using several metrics, including the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). nih.gov A high q² value (typically > 0.5) indicates good internal predictive ability, while a high pred_r² value demonstrates the model's capacity to accurately predict the activity of external compounds. nih.gov Studies on quinazoline derivatives have reported statistically significant models with high correlation coefficients, indicating a strong relationship between the selected descriptors and the biological activity. frontiersin.orgbiointerfaceresearch.comfrontiersin.org
| QSAR Model Type | Target/Activity | Statistical Parameters | Key Findings | Reference(s) |
| Multiple Linear Regression (MLR) | Tyrosine kinase (erbB-2) inhibition | r² = 0.956, q² = 0.915, pred_r² = 0.617 | Identified key Estate Contribution descriptors influencing activity. | nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | EGFR Inhibition | CoMFA: q² = 0.757, r² = 0.925; CoMSIA: q² = 0.524, r² = 0.855 | Generated contour maps to visualize the impact of steric, electrostatic, and other fields on activity. | ijper.org |
| Machine Learning (SVM) | Anti-proliferative activity (MCF-7) | r² = 0.749, r²_test = 0.991 | Demonstrated strong predictive performance for designing new anti-breast cancer agents. | biointerfaceresearch.com |
| 3D-QSAR (CoMSIA) | Osteosarcoma Inhibition | q² = 0.63, r² = 0.987 | Electrostatic fields were found to contribute most significantly to the compound's activity. | frontiersin.org |
A critical step in QSAR modeling is the identification of relevant molecular descriptors that effectively capture the structural features responsible for biological activity. nih.gov These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.
For quinazoline derivatives, a variety of descriptors have been identified as significant predictors of their anticancer activity. nih.gov Electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and atomic net charges on specific atoms, have been shown to correlate with anticancer activity. orientjchem.org For example, one study found that the atomic net charges on carbons C6, C10, and C12, as well as HOMO and LUMO energies, were the most important descriptors in predicting the activity of 2,3-dihydro- nih.govnih.govdioxino[2,3-f]quinazoline analogues. orientjchem.org
In 2D-QSAR studies, Estate Contribution descriptors, which relate to the electronic and topological state of atoms in the molecule, have been highlighted as important. nih.gov Specifically, the SaaOE-Index and SsClE-index were found to be crucial in predicting Tyrosine kinase (erbB-2) inhibitory activity. nih.gov 3D-QSAR approaches like CoMFA and CoMSIA utilize steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields as descriptors. frontiersin.orgijper.org The contour maps generated from these analyses provide a visual guide for drug design, indicating regions where bulky groups, positive or negative charges, or hydrophobic moieties would enhance or diminish biological activity. frontiersin.orgnih.gov
| Descriptor Type | Specific Descriptor Examples | Influence on Biological Activity of Quinazoline Derivatives | Reference(s) |
| Electronic | Atomic Net Charge, HOMO Energy, LUMO Energy | Correlates with anticancer activity; influences ligand-receptor interactions. | orientjchem.org |
| Topological/Estate | SaaOE-Index, SsClE-index, SsCH3E-index | Important predictors for Tyrosine kinase (erbB-2) inhibitory activity. | nih.gov |
| 3D-QSAR Fields | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | Define favorable and unfavorable regions around the molecule for interaction with the target, guiding structural modifications. | frontiersin.orgijper.org |
| Constitutional | Molecular Weight, Number of Rotatable Bonds | Basic properties that influence pharmacokinetics and overall fit within a binding pocket. | nih.gov |
| Quantum Chemical | Dipole Moment, Hardness, Softness | Relate to the molecule's reactivity and interaction capabilities in a physiological environment. | frontiersin.org |
Future Directions and Research Perspectives for 2,4 Dichloroquinazoline 5 Carbonitrile Research
Exploration of Novel Synthetic Pathways
The synthesis of 2,4-dichloroquinazoline (B46505) derivatives has traditionally relied on methods involving reagents like phosphorus oxychloride (POCl₃). chemicalbook.com While effective, these methods often require harsh conditions. Future research is pivoting towards the development of more efficient, cost-effective, and environmentally benign synthetic routes.
One promising approach involves the use of triphosgene (B27547) under alkaline conditions, which offers a milder reaction environment and high yields. google.com Another innovative method starts from o-aminobenzonitrile, reacting it with diphosgene and acetonitrile, which can produce 2,4-dichloroquinazoline in a single step with a high yield of 85%. google.com However, this method's requirement for autoclave pressurization and high temperatures limits its scalability. google.com
Future explorations should focus on:
Green Chemistry Approaches: Utilizing greener solvents, catalysts, and reaction conditions to minimize environmental impact. This includes exploring solid-phase synthesis or catalysis with reusable catalysts.
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.
Enzymatic Synthesis: Biocatalysis presents an opportunity for highly selective and environmentally friendly synthesis, potentially reducing the need for protecting groups and harsh reagents.
One-Pot Syntheses: Developing multi-component reactions where precursors are combined in a single step to form the final product can significantly streamline the synthetic process, as demonstrated in some modern approaches to quinazolinone synthesis. acs.org
Table 1: Comparison of Synthetic Methodologies for 2,4-Dichloroquinazoline Derivatives
| Methodology | Key Reagents/Conditions | Advantages | Future Research Focus |
|---|---|---|---|
| Traditional Chlorination | Phosphorus oxychloride (POCl₃), reflux | Well-established, effective | Milder reagents, reduced waste |
| Triphosgene Method | Triphosgene, alkaline conditions google.com | Milder conditions, high yield | Optimization for large-scale production |
| Diphosgene Method | o-aminobenzonitrile, diphosgene, high pressure google.com | One-step, high yield | Eliminating need for high pressure/temperature |
| Novel Approaches | Flow reactors, biocatalysts, multi-component reactions | Improved safety, sustainability, efficiency | Catalyst development, process optimization |
Advanced Derivatization Strategies for Enhanced Biological Activity
The chlorine atoms at the C2 and C4 positions of the quinazoline (B50416) ring are excellent leaving groups, making 2,4-dichloroquinazoline-5-carbonitrile a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. Research has consistently shown that the C4 position is more susceptible to nucleophilic attack, allowing for regioselective synthesis of 4-aminoquinazoline derivatives. nih.gov
Future derivatization strategies should move beyond simple substitutions to incorporate more complex and functionally diverse moieties designed to enhance biological activity and specificity.
Key areas for future research include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents at the C2 and C4 positions with a wide range of amines, thiols, and other nucleophiles to build comprehensive SAR models. These models can guide the design of compounds with optimized potency and selectivity. nih.gov
Fragment-Based Drug Design (FBDD): Using the quinazoline core as a scaffold and attaching small molecular fragments known to interact with specific biological targets. This approach can lead to the development of highly potent and selective inhibitors.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) while maintaining or enhancing biological activity.
Hybrid Molecules: Synthesizing hybrid compounds by linking the quinazoline scaffold to other known pharmacophores, such as 1,2,3-triazoles, to create molecules with dual or synergistic modes of action. nih.gov
Table 2: Potential Derivatization Strategies and Expected Outcomes
| Strategy | Target Position(s) | Example Substituents | Desired Outcome |
|---|---|---|---|
| Regioselective SNAr | C4, then C2 | Primary/secondary amines, anilines nih.gov | Generation of diverse compound libraries |
| Hybridization | C2 or C4 | 1,2,3-triazole, 5-fluorouracil (B62378) moieties nih.govresearchgate.net | Multi-target activity, synergistic effects |
| Privileged Structures | C4 | 4-aminoquinazoline framework nih.gov | Enhanced pleiotropic pharmacological profile |
| Click Chemistry | C2 or C4 | Azide (B81097) or alkyne functionalized groups | Efficient and modular synthesis of complex derivatives |
Multi-Targeting Approaches in Drug Design
Complex diseases such as cancer often involve multiple pathological pathways, making single-target drugs prone to resistance. A multi-target drug design strategy, where a single molecule is engineered to interact with multiple desirable targets, offers advantages in pharmacokinetics and can be more effective than combination therapies. researchgate.net The quinazoline scaffold is an excellent starting point for developing such agents. nih.govresearchgate.net
For instance, quinazoline derivatives have been designed as multi-target inhibitors of key cancer-related proteins like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Topoisomerase II (Topo II). nih.gov A hybrid of a quinazoline and a 1,2,3-triazole showed potent inhibitory activity against all three targets. nih.gov
Future research should focus on:
Rational Design: Using structural biology and computational modeling to design this compound derivatives that can simultaneously fit into the binding sites of multiple, synergistically-acting protein targets. mdpi.com
Systems Biology Integration: Analyzing disease pathways to identify nodes of vulnerability where inhibiting multiple targets with a single agent could be most effective.
Pharmacophore Merging: Combining the key structural features of known inhibitors for different targets onto the quinazoline scaffold to create a single, multi-targeting molecule.
Table 3: Examples of Multi-Targeting Strategies for Quinazoline Derivatives
| Target Combination | Therapeutic Area | Design Rationale | Reference |
|---|---|---|---|
| EGFR, VEGFR-2, Topo II | Cancer | Combining kinase inhibition with DNA damage | nih.gov |
| IGF-1R, Src, AXL | Cancer | Overcoming resistance to anti-IGF-1R therapies | researchgate.net |
| Topoisomerase I, BRD4, ABCG2 | Cancer | Synergistic inhibition of DNA replication, gene expression, and drug efflux | mdpi.com |
| Dihydrofolate Reductase (DHFR), Tubulin | Cancer | Inhibiting nucleotide synthesis and cell division | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the drug discovery process by making it faster, cheaper, and more efficient. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capacity. nih.gov
For this compound, AI and ML can be applied in several key areas:
Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models to predict the biological activity of novel quinazoline derivatives before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates, saving significant time and resources. nih.gov
Virtual Screening: Using molecular docking simulations to screen large virtual libraries of potential quinazoline derivatives against the 3D structure of a biological target, identifying compounds with the highest predicted binding affinity.
De Novo Drug Design: Employing generative AI models to design entirely new molecules based on the quinazoline scaffold that are optimized for specific properties, such as high potency, selectivity, and favorable ADME profiles.
Predictive ADMET Modeling: Using ML models trained on existing drug data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new quinazoline derivatives early in the discovery process. nih.gov
Table 4: Application of AI/ML in Quinazoline-Based Drug Discovery
| AI/ML Technique | Application | Objective |
|---|---|---|
| Machine Learning (e.g., Random Forest, SVM) | QSAR modeling, ADMET prediction nih.gov | Predict biological activity and pharmacokinetic properties |
| Deep Learning (e.g., ANNs) | De novo design, hit-to-lead optimization mdpi.com | Generate novel, optimized molecular structures |
| Molecular Docking | Virtual screening, binding mode analysis nih.gov | Identify high-affinity binders and predict interactions |
| Gene Expression Programming (GEP) | Constructing non-linear QSAR models nih.gov | Improve predictive power and stability of models |
Development of Targeted Delivery Systems
Many potent quinazoline derivatives suffer from poor water solubility and low bioavailability, which limits their clinical application. rsc.org Developing targeted delivery systems can overcome these limitations, ensuring the drug reaches its intended site of action in the body while minimizing exposure to healthy tissues.
Novel drug delivery systems for quinazoline-based compounds are an active area of research. One successful example is the design of a disulfide cross-linked polyamino acid micelle to deliver a quinazoline derivative for hepatocellular carcinoma therapy. rsc.org This nanocarrier not only improved solubility but also provided tumor-targeted delivery by responding to the high glutathione (B108866) (GSH) levels in cancer cells. rsc.org
Future directions in this area include:
Nanoparticle Formulations: Encapsulating quinazoline derivatives in nanoparticles, such as liposomes, polymeric micelles, or nanogels, to enhance solubility, stability, and circulation time. rsc.orgresearchgate.net
Active Targeting: Decorating the surface of nanocarriers with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on diseased cells, thereby achieving active targeting and improving therapeutic efficacy.
Stimuli-Responsive Systems: Designing delivery systems that release their drug payload in response to specific stimuli in the target microenvironment, such as changes in pH, temperature, or enzyme concentration. The reduction-sensitive carrier is a prime example of this approach. rsc.org
Table 5: Targeted Delivery Systems for Quinazoline Derivatives
| Delivery System | Mechanism | Advantages | Future Research Focus |
|---|---|---|---|
| Polymeric Micelles | Encapsulation of hydrophobic drug in core | Improved solubility, passive targeting (EPR effect) | Stimuli-responsive release, active targeting |
| Liposomes | Encapsulation in lipid bilayer | Biocompatible, versatile for both hydrophilic/hydrophobic drugs | Surface modification for enhanced stability and targeting |
| Nanogels | Drug loaded within a cross-linked polymer network | High drug loading capacity, stimuli-responsive | Development of biodegradable and highly specific nanogels researchgate.net |
| Antibody-Drug Conjugates (ADCs) | Covalent linking of drug to a monoclonal antibody | High specificity, reduced systemic toxicity | Linker technology, selection of novel quinazoline payloads |
Q & A
Q. What are the standard synthetic routes for 2,4-dichloroquinazoline-5-carbonitrile, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution on quinazoline precursors. A common method involves chlorination of quinazoline-5-carbonitrile derivatives using phosphorus oxychloride (POCl₃) under reflux. Optimization includes controlling temperature (80–110°C), reaction time (6–12 hours), and stoichiometry of chlorinating agents to minimize side products. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield and purity .
Q. How is structural characterization of this compound performed?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., chlorine positions) via chemical shifts (e.g., downfield signals for electron-withdrawing groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal diffraction resolves bond angles and crystallographic packing, often refined using SHELXL .
Q. What safety protocols are critical when handling this compound?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Store in cool (<25°C), dry conditions away from incompatible reagents (e.g., strong bases) .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
Advanced Research Questions
Q. How can conflicting spectroscopic and crystallographic data be resolved during structural analysis?
Discrepancies (e.g., unexpected NMR shifts vs. X-ray data) require cross-validation:
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility.
- DFT Calculations : Compare experimental and computed NMR/IR spectra to identify equilibrium states .
- Redundant Refinement : Apply SHELX programs (SHELXL, SHELXD) to re-examine crystallographic models for overlooked disorder or twinning .
Q. What strategies improve regioselectivity in derivatization reactions of this compound?
- Catalytic Control : Use Fe₃O4@SiO2@Vanillin nanoparticles to direct substitution at the 2- or 4-position via steric/electronic modulation .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at specific sites by stabilizing transition states .
- Kinetic Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation to adjust reaction pathways dynamically.
Q. How do structural modifications impact biological activity, and how are structure-activity relationships (SAR) analyzed?
- Derivative Libraries : Synthesize analogs (e.g., replacing Cl with amino/alkoxy groups) and screen for antimicrobial or anti-inflammatory activity using in vitro assays (MIC, COX-2 inhibition) .
- Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding affinities with target proteins (e.g., bacterial enzymes) .
Q. What are the challenges in scaling up synthesis while maintaining green chemistry principles?
- Solvent Selection : Replace toxic solvents (CHCl₃) with biodegradable alternatives (cyclopentyl methyl ether) .
- Catalyst Recycling : Use magnetically recoverable catalysts (e.g., Fe₃O4@SiO2@Vanillin) to reduce waste .
- Process Analytics : Implement PAT (Process Analytical Technology) tools like inline HPLC to monitor purity in real time.
Methodological Notes
- Contradiction Handling : When literature data conflicts (e.g., reaction yields), replicate experiments under standardized conditions and validate via independent techniques (e.g., TLC, HPLC) .
- Advanced Crystallography : For twinned or low-resolution crystals, employ SHELXE for phase extension or use synchrotron radiation to improve data quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
